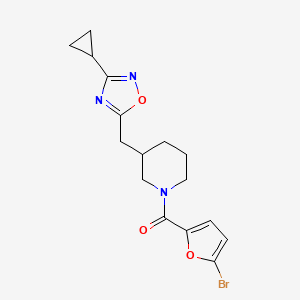
N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as triazines . Triazines are a group of heterocyclic compounds that contain a ring structure composed of three nitrogen atoms and three carbon atoms . The presence of the phenoxyphenyl and pyrrolidinyl groups suggest that this compound may have unique properties that could potentially be exploited for various applications, such as in the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of 4-phenoxyphenyl boronic acid under certain conditions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it is reacted . Triazines, for example, are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O.ClH/c1-2-8-19(9-3-1)30-20-12-10-18(11-13-20)24-21-25-22(28-14-4-5-15-28)27-23(26-21)29-16-6-7-17-29;/h1-3,8-13H,4-7,14-17H2,(H,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFUVWHZDDKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)



![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide](/img/structure/B2939853.png)
![1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939854.png)



![3-(4-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2939864.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
